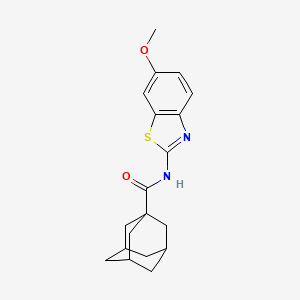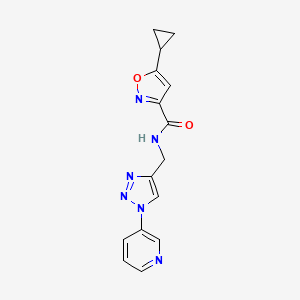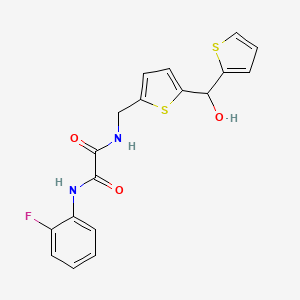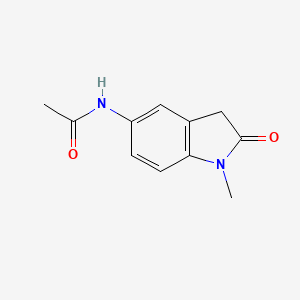
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate is a synthetic organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate typically involves multiple steps:
Synthesis of 4-chloroquinazoline: This is achieved by reacting anthranilic acid with formamide to form quinazoline, which is then chlorinated.
Formation of thioacetamide intermediate: The 4-chloroquinazoline is reacted with potassium thioacetate to form the thioacetamide intermediate.
Analyse Des Réactions Chimiques
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive quinazoline derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer.
Pathway Modulation: It affects various cellular pathways, including those involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be compared with other quinazoline derivatives:
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate: This compound has a similar structure but includes a benzoate group, which may alter its biological activity and solubility.
2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: This derivative has shown significant anti-influenza virus activity, highlighting the diverse potential of quinazoline-based compounds.
This compound stands out due to its unique combination of a quinazoline moiety with a thioacetamido group, which may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMLPQWZUCSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2591900.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2591901.png)



![5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B2591907.png)
![2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2591911.png)




![4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine](/img/structure/B2591920.png)
